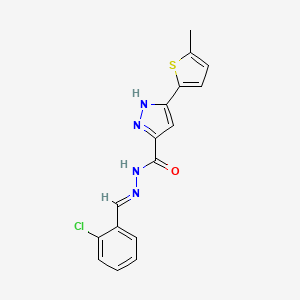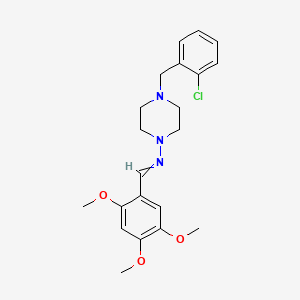![molecular formula C15H13ClN2OS B11666921 N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11666921.png)
N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a phenyl group, a thiophene ring, and a hydrazide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 2-chloro-3-phenylprop-2-en-1-aldehyde with 2-(thiophen-2-yl)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z,2Z)-2-chloro-3-phenyl-2-propen-1-ylidene]-3-(2-methyl-2-propanyl)-1H-pyrazole-5-carbohydrazide
- N-[(3-(phenylamino)methylene)-2-chloro-1-cyclohexen-1-yl)methylene]aniline hydrochloride
Uniqueness
N’-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide stands out due to its combination of a phenyl group, a thiophene ring, and a hydrazide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C15H13ClN2OS |
|---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
N-[(Z)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H13ClN2OS/c16-13(9-12-5-2-1-3-6-12)11-17-18-15(19)10-14-7-4-8-20-14/h1-9,11H,10H2,(H,18,19)/b13-9-,17-11- |
InChI Key |
WQMOWVGZKGIPPZ-JTSKSXQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=N\NC(=O)CC2=CC=CS2)\Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=NNC(=O)CC2=CC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11666856.png)
![Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11666872.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11666882.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11666884.png)
![N'-[(E)-(3-fluorophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11666885.png)
![(5Z)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666891.png)

![10-(4-bromophenyl)-3-butylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11666899.png)
![ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11666902.png)
![N'-[(Z)-[4-(Propan-2-YL)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11666905.png)
![2-(benzyloxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11666910.png)
![{3-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11666918.png)
![3-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}propyl acetate](/img/structure/B11666925.png)
